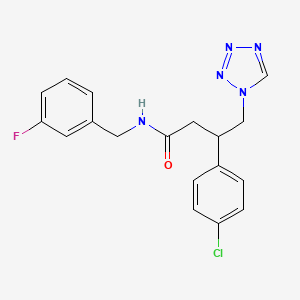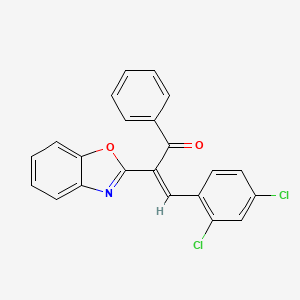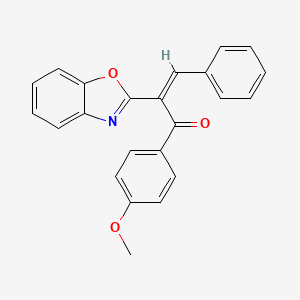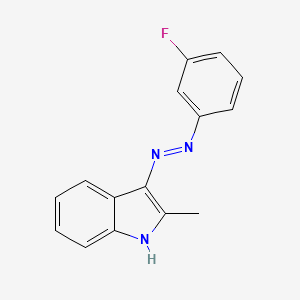![molecular formula C21H16BrN5O3S B15102638 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B15102638.png)
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-5-imino-2,5-dihydro-1H-pyrrol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a unique combination of heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-5-imino-2,5-dihydro-1H-pyrrol-3-ol typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the thiazole and oxadiazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include bromine, thionyl chloride, and various amines. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
化学反応の分析
Types of Reactions
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-5-imino-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions usually conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted thiazole and oxadiazole compounds.
科学的研究の応用
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-5-imino-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
作用機序
The mechanism of action of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-5-imino-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial lipid biosynthesis . In cancer cells, it may exert its effects by binding to estrogen receptors and disrupting cell proliferation pathways .
類似化合物との比較
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Exhibits neurotoxic potentials and affects acetylcholinesterase activity.
Uniqueness
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-5-imino-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of thiazole, oxadiazole, and pyrrole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C21H16BrN5O3S |
|---|---|
分子量 |
498.4 g/mol |
IUPAC名 |
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-[2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl]-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C21H16BrN5O3S/c22-13-5-3-12(4-6-13)14-11-31-21(24-14)18-15(28)10-27(19(18)23)8-7-17-25-20(26-30-17)16-2-1-9-29-16/h1-6,9,11,23,28H,7-8,10H2 |
InChIキー |
SIICCEIQFNBXQC-UHFFFAOYSA-N |
正規SMILES |
C1C(=C(C(=N)N1CCC2=NC(=NO2)C3=CC=CO3)C4=NC(=CS4)C5=CC=C(C=C5)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15102561.png)

![1-(4-methylbenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15102572.png)
![methyl 2-[(3E)-3-[hydroxy(4-methylphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15102579.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B15102586.png)


![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B15102623.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B15102626.png)

![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one](/img/structure/B15102639.png)


![(6-chloro-1-methyl-1H-indol-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B15102662.png)
